molecular formula C16H21NO3S B1665017 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid CAS No. 138333-32-1

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

Cat. No. B1665017
M. Wt: 307.4 g/mol
InChI Key: CLDJCRWXLDLJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AD-5467 is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid derivatives have been synthesized in a one-pot reaction, showcasing efficient synthetic routes for these compounds (Kobayashi et al., 2012).
  • Characterization of Derivatives : The structures of various derivatives of this compound have been confirmed using methods like IR, NMR, and Mass Spectra, providing a deeper understanding of its chemical characteristics (El‐Barbary et al., 2005).

Biological Activities

  • Antibacterial Properties : Some derivatives have shown notable antibacterial activity against strains like E. coli, Staphylococcus aureus, and others, indicating potential medicinal applications (Kadian et al., 2012).
  • Antimycotic Activity : The synthesized derivatives have demonstrated antimycotic activity against various fungal pathogens, suggesting their potential use in combating fungal infections (Mukovoz et al., 2018).

Advanced Applications

  • Suzuki–Miyaura Cross-Coupling : These compounds have been used in Suzuki–Miyaura cross-coupling, a significant reaction in organic chemistry, highlighting their versatility in chemical syntheses (Yu et al., 2013).
  • Green Chemistry Synthesis : The compound has been involved in studies focusing on "green chemistry" principles, indicating its role in environmentally friendly chemical processes (Kobelev et al., 2019).

properties

CAS RN

138333-32-1

Product Name

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2,8-di(propan-2-yl)-3-sulfanylidene-1,4-benzoxazin-4-yl]acetic acid

InChI

InChI=1S/C16H21NO3S/c1-9(2)11-6-5-7-12-15(11)20-14(10(3)4)16(21)17(12)8-13(18)19/h5-7,9-10,14H,8H2,1-4H3,(H,18,19)

InChI Key

CLDJCRWXLDLJLO-UHFFFAOYSA-N

SMILES

CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O

Canonical SMILES

CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
AD 5467
AD-5467

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 2
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 3
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 4
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 5
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 6
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

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